Target Class Potency Benchmark: h15-LOX-2 Inhibition by Structurally Cognate 2-Benzylthio-1-aryl-imidazoles
The closest published pharmacophore match, MLS000327069 (1-phenyl-2-[[4-(trifluoromethyl)benzyl]thio]imidazole), inhibited human epithelial 15-lipoxygenase-2 (h15-LOX-2) with an IC50 of 0.34 ± 0.05 µM and exhibited >50-fold selectivity over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 [1]. This establishes a quantitative class baseline for 2-benzylthio-1-aryl-imidazoles, against which the target compound 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole can be directly assayed.
| Evidence Dimension | h15-LOX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not yet reported for this specific compound |
| Comparator Or Baseline | MLS000327069 IC50 = 0.34 ± 0.05 µM; MLS000327186 IC50 = 0.53 ± 0.04 µM |
| Quantified Difference | Not determinable without direct assay; scaffold similarity provides testable hypothesis of comparable or differentiated potency |
| Conditions | In vitro LOX assay monitoring 15-HpETE formation at 234 nm; recombinant h15-LOX-2 enzyme |
Why This Matters
This class-level benchmark enables researchers to contextualize the target compound's activity in a defined enzymatic assay, supporting its procurement as a scaffold-hopping candidate for h15-LOX-2 inhibitor optimization.
- [1] Tsai, W.-C. et al. Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2. Bioorg. Med. Chem. 2021, 46, 116349. View Source
